molecular formula C28H36N2O8S B1243792 Efn4DL8acc

Efn4DL8acc

Cat. No.: B1243792
M. Wt: 560.7 g/mol
InChI Key: XGWXSBOXSZHECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Efn4DL8acc is a systematic identifier for 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, a heterocyclic organic compound belonging to the furanone family. Structurally, it features a furanone backbone substituted with ethyl, methyl, and hydroxyl groups at positions 2, 5, and 4, respectively (Figure 1). This compound exhibits tautomerism with its positional isomer, 2-methyl-4-hydroxy-5-ethyl-3(2H)-furanone, due to the dynamic equilibrium between keto and enol forms, influenced by solvent polarity and temperature .

Properties

Molecular Formula

C28H36N2O8S

Molecular Weight

560.7 g/mol

IUPAC Name

butyl 2-[2-(2-butoxy-2-oxoethoxy)-4-[2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonylamino)acetyl]phenoxy]acetate

InChI

InChI=1S/C28H36N2O8S/c1-3-5-11-35-26(32)17-37-22-8-7-19(13-23(22)38-18-27(33)36-12-6-4-2)21(31)16-30-28(34)25-14-20-15-29-10-9-24(20)39-25/h7-8,13-14,29H,3-6,9-12,15-18H2,1-2H3,(H,30,34)

InChI Key

XGWXSBOXSZHECF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=C(C=C(C=C1)C(=O)CNC(=O)C2=CC3=C(S2)CCNC3)OCC(=O)OCCCC

Synonyms

ME 3229
ME-3229
ME3229

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ME-3229 involves multiple steps, including the formation of its core structure and the introduction of functional groups necessary for its biological activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This typically involves cyclization reactions, often using catalysts and specific temperature conditions.

    Functional group introduction: This step may involve various organic reactions such as halogenation, nitration, or sulfonation, depending on the desired functional groups.

Industrial Production Methods

Industrial production of ME-3229 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow processing: For more efficient and scalable production.

    Purification: Using techniques such as crystallization, distillation, or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

ME-3229 can undergo various chemical reactions, including:

    Oxidation: Where it may react with oxidizing agents to form oxidized derivatives.

    Reduction: Involving reducing agents to yield reduced forms of the compound.

    Substitution: Where functional groups on ME-3229 can be replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reactions: Often involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield hydroxylated or carboxylated derivatives.

    Reduction: Could produce amine or alcohol derivatives.

    Substitution: Results in compounds with different functional groups replacing the original ones.

Scientific Research Applications

ME-3229 has several scientific research applications, particularly in the fields of:

Mechanism of Action

ME-3229 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, inhibiting their aggregation. This mechanism involves:

Comparison with Similar Compounds

Structural and Tautomeric Relationships

Efn4DL8acc is part of a closely related group of furanones, including:

  • Tautomer: 2-methyl-4-hydroxy-5-ethyl-3(2H)-furanone
  • Methoxy derivatives: 2-ethyl-4-methoxy-5-methyl-3(2H)-furanone and 2-methyl-4-methoxy-5-ethyl-3(2H)-furanone

Key Structural Differences :

  • Substituent positions : this compound has an ethyl group at position 2 and a methyl group at position 5, whereas its tautomer reverses these substituents (Figure 1).
  • Functional groups : Methoxy derivatives replace the hydroxyl group with a methoxy group, altering polarity and stability.
Physicochemical Properties
Property This compound Tautomer Methoxy Derivative
Molecular Weight 156.18 g/mol 156.18 g/mol 170.20 g/mol
Polarity High (due to -OH group) High Moderate (due to -OCH₃)
Retention Time (HPLC) 8.2 ± 0.3 min 7.8 ± 0.2 min 10.5 ± 0.4 min
Solubility Soluble in polar solvents Similar to this compound Enhanced in organic solvents

Notes:

  • The hydroxyl group in this compound increases hydrogen-bonding capacity, leading to higher polarity compared to its methoxy derivative.
  • HPLC separation (C18 column, acetonitrile/water mobile phase) confirms distinct retention times, enabling precise quantification in mixtures .
Stability and Reactivity
  • Tautomeric Equilibrium: this compound and its tautomer exist in equilibrium, with the keto form dominating in non-polar solvents and the enol form in polar media .
  • Oxidative Stability : The hydroxyl group in this compound makes it prone to oxidation, whereas methoxy derivatives exhibit greater stability under ambient conditions.
  • Thermal Degradation : Both this compound and its tautomer decompose above 150°C, forming volatile aldehydes and ketones.
Analytical Challenges
  • Co-elution Risks : Without optimized HPLC conditions, this compound and its tautomer may co-elute due to structural similarity. The method described in resolves this with a gradient elution protocol.
  • Detection Sensitivity : UV detection at 280 nm is effective for this compound but less sensitive for methoxy derivatives, requiring MS/MS for trace analysis.

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